molecular formula C5H7BrN2S B1528555 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine CAS No. 1211526-44-1

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B1528555
CAS No.: 1211526-44-1
M. Wt: 207.09 g/mol
InChI Key: UNQIXIIEQJKRPB-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound with the CAS Number: 1211526-44-1 . It has a molecular weight of 207.09 . The IUPAC name for this compound is 2-(5-bromo-1,3-thiazol-2-yl)ethanamine . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, can be achieved via the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The reaction is typically carried out in ethanol and monitored by TLC .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The InChI code for this compound is 1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2 .


Chemical Reactions Analysis

Thiazole derivatives, including this compound, have been found to undergo various chemical reactions. For instance, the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 207.09 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

Studies on thiazole derivatives, including similar structures to 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, demonstrate their potential in corrosion inhibition of metals. Quantum chemical parameters and molecular dynamics simulations have shown that these molecules can effectively bind to metal surfaces, such as iron, offering protection against corrosion. This application is crucial for extending the lifespan of metal components in various industrial settings (Kaya et al., 2016).

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are significant for medical research. Compounds similar to this compound have been synthesized and tested against various bacteria and fungi. These compounds exhibit comparable activity to standard antibiotics like Streptomycin and Benzyl penicillin, highlighting their potential in developing new antimicrobial agents (Reddy & Reddy, 2010).

Novel Compound Synthesis

Research has focused on synthesizing novel imidazo[2,1-b]thiazol-5-amine derivatives through a one-pot, four-component reaction. This process demonstrates the versatility of thiazole derivatives in creating diverse molecular structures, which can be essential for pharmaceutical development and other chemical industries (Mahdavi et al., 2012).

Structural Analysis and Noncovalent Interactions

Investigations into the noncovalent interactions within N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provide insights into their stability and reactivity. Such studies are vital for understanding the molecular foundations of potential drug candidates, enabling the design of more effective therapeutic agents (El-Emam et al., 2020).

Microwave-assisted Synthesis

The development of microwave-assisted synthetic methods for thiazole derivatives underscores the advancements in chemical synthesis techniques. These methods offer more efficient and environmentally friendly approaches to producing complex organic molecules, including thiazole-based compounds (Kamila et al., 2012).

Safety and Hazards

The safety information for 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Thiazole derivatives, including 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Properties

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQIXIIEQJKRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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